Antiproliferative Potency in MCF-7 Breast Cancer Cells: Target Compound vs. N-(3,4-Dichlorophenyl)piperidine-1-carboxamide
The target compound inhibits MCF-7 cell viability with an IC50 of 10.5 µM, whereas the des-pyrrolidinone analog N-(3,4-dichlorophenyl)piperidine-1-carboxamide shows an IC50 >50 µM under the same assay conditions . The >4.7-fold potency gain is attributed to the 2-oxopyrrolidin-1-yl group at the piperidine 4-position, which enhances target binding or cell permeability.
| Evidence Dimension | Cytotoxicity (IC50) in MCF-7 cells |
|---|---|
| Target Compound Data | IC50 = 10.5 µM |
| Comparator Or Baseline | N-(3,4-dichlorophenyl)piperidine-1-carboxamide: IC50 >50 µM |
| Quantified Difference | >4.7-fold lower IC50 for the target compound |
| Conditions | MCF-7 human breast adenocarcinoma cell line; 48–72 h exposure; viability assay (vendor-reported) |
Why This Matters
For breast cancer screening campaigns, a >4.7-fold potency difference determines whether a hit progresses to lead optimization; procurement of the correct 4-(2-oxopyrrolidin-1-yl) analog is therefore essential.
